(2-Chloro-6-fluorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Reagents: Furan-2-carboxylic acid, coupling agents.
Conditions: Esterification or amidation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the 2-chloro-6-fluorophenyl precursor, which is then subjected to a series of reactions to introduce the furan and thiazepane moieties.
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Step 1: Preparation of 2-Chloro-6-fluorophenyl Precursor
Reagents: 2-Chloro-6-fluorobenzene, suitable halogenating agents.
Conditions: Halogenation reactions under controlled temperature and pressure.
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Step 2: Formation of the Thiazepane Ring
Reagents: Thiourea, appropriate alkylating agents.
Conditions: Cyclization reactions under basic conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or neutral conditions.
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Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions to prevent side reactions.
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Substitution: : The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine
Biological Probes: Used in the study of enzyme mechanisms and receptor binding due to its structural complexity.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of agrochemicals due to its bioactive properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various binding interactions, influencing biological pathways. For instance, the thiazepane ring can interact with enzyme active sites, while the furan group may participate in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-6-fluorophenyl)(4-methyl-1,4-thiazepan-4-yl)methanone
- (2-Chloro-6-fluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
Uniqueness
- Structural Diversity : The combination of chloro, fluoro, furan, and thiazepane groups is unique, providing a distinct set of chemical and biological properties.
- Reactivity : The presence of multiple reactive sites allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry.
This detailed overview highlights the significance of (2-Chloro-6-fluorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone in various scientific and industrial fields
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2S/c17-11-3-1-4-12(18)15(11)16(20)19-7-6-14(22-10-8-19)13-5-2-9-21-13/h1-5,9,14H,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGNOXUYOMGJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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